4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-Bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C17H15BrF3NO2 It is characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting suitable reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound .
Scientific Research Applications
4-Bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups may play a role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Contains a bromine and trifluoromethyl group but differs in its overall structure.
4-Bromo-3-formyl-N-phenyl-5-(trifluoromethyl)benzamide: Similar in structure but with a formyl group instead of a propoxy group.
Uniqueness
4-Bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-[2-propoxy-5-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO2/c1-2-9-24-15-8-5-12(17(19,20)21)10-14(15)22-16(23)11-3-6-13(18)7-4-11/h3-8,10H,2,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUSZXYNBFENSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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